[(1R,2R,3S,7R,9R,10R,12S)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate [(1R,2R,3S,7R,9R,10R,12S)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate 3-Acetyl-d3-deoxynivalenol is an isotopically labeled standard of the trichothecene mycotoxin, 3-acetyl-deoxynivalenol (3-Ac-DON), mainly produced by molds of the genus, Fusarium.

Brand Name: Vulcanchem
CAS No.: 876926-22-6
VCID: VC3953944
InChI: InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1/i2D3
SMILES: CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO
Molecular Formula: C17H22O7
Molecular Weight: 341.4 g/mol

[(1R,2R,3S,7R,9R,10R,12S)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate

CAS No.: 876926-22-6

Cat. No.: VC3953944

Molecular Formula: C17H22O7

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

[(1R,2R,3S,7R,9R,10R,12S)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate - 876926-22-6

Specification

CAS No. 876926-22-6
Molecular Formula C17H22O7
Molecular Weight 341.4 g/mol
IUPAC Name [(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate
Standard InChI InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1/i2D3
Standard InChI Key ADFIQZBYNGPCGY-POMOKOCZSA-N
Isomeric SMILES [2H]C([2H])([2H])C(=O)O[C@@H]1C[C@]2([C@@]3([C@@H]1O[C@H]4[C@@]2([C@@H](C(=O)C(=C4)C)O)CO)CO3)C
SMILES CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO
Canonical SMILES CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO

Introduction

Structural Analysis and Stereochemical Configuration

Core Skeleton and Functional Groups

The molecule features a spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane] core, combining a bicyclic ether system with an oxirane (epoxide) ring. The oxatricyclo framework consists of three fused rings: a seven-membered oxacycle, a six-membered carbocycle, and a five-membered ring, creating significant steric strain. Key functional groups include:

  • A hydroxy group at position 3.

  • A hydroxymethyl substituent at position 2.

  • A methyl group at positions 1 and 5.

  • A deuterated acetate moiety at position 10, where all three hydrogens in the methyl group are replaced with deuterium.

The stereochemistry is defined by seven stereocenters (1R,2R,3S,7R,9R,10R,12S), which dictate the molecule’s three-dimensional conformation and biological interactions.

Isotopic Labeling

The 2,2,2-trideuterioacetate group introduces deuterium at the methyl position of the acetate. This isotopic labeling is critical for tracking the compound’s metabolic fate in biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Synthetic Pathways and Challenges

Spiro System Construction

The synthesis of the spiro-oxatricyclo framework likely involves Prins cyclization reactions, a method used to construct oxygen-containing polycyclic systems . For example, iron(III)-catalyzed S<sub>N</sub>2'-Prins cyclization has been employed to generate tetrahydro-2H-pyrans with multiple stereocenters . Similar strategies could facilitate the formation of the oxatricyclo core through electrophilic cyclization of polyunsaturated precursors.

Deuterium Incorporation

The deuterated acetate group is introduced via acid-catalyzed esterification using deuterated acetic acid (CD<sub>3</sub>COOH) and a deuterium-labeled alcohol precursor. Industrial-scale production requires specialized equipment to maintain isotopic purity, often involving crystallization or chromatography for purification.

Research Applications and Findings

Analytical Chemistry

  • Isotopic Tracers in Metabolism Studies
    Deuterated analogs of mycotoxins like 3-Ac-DON are used to study absorption, distribution, metabolism, and excretion (ADME) in mammalian systems. The deuterium labels enable differentiation between endogenous and exogenous compounds in MS analyses.

  • NMR Spectroscopy
    The trideuterioacetate group simplifies <sup>1</sup>H NMR spectra by eliminating proton signals from the methyl group, aiding in structural elucidation.

Toxicological Research

As a derivative of 3-Ac-DON, this compound may serve as a reference standard in assays detecting trichothecene contamination in food crops. Deuterated standards improve quantification accuracy in liquid chromatography-tandem MS (LC-MS/MS).

PropertyValue/DescriptionSource Citation
CAS Number876926-22-6
Molecular FormulaC<sub>17</sub>H<sub>22</sub>O<sub>7</sub>
Molecular Weight341.4 g/mol
Isotopic Composition2,2,2-Trideuterioacetate
Stereocenters7 (1R,2R,3S,7R,9R,10R,12S)

Future Directions and Challenges

Synthetic Optimization

Current methods for synthesizing such complex spiro systems remain low-yielding due to steric and electronic challenges. Advances in asymmetric catalysis and flow chemistry could improve efficiency .

Biological Relevance

While the parent compound 3-Ac-DON is a well-characterized mycotoxin, the biological activity of this deuterated analog remains unexplored. Future studies could assess its immunosuppressive or cytotoxic properties, building on research into related polycyclic polyprenylated acylphloroglucinols .

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